molecular formula C5H8O3S B14682821 Acetic acid, [(2-oxopropyl)thio]- CAS No. 33691-97-3

Acetic acid, [(2-oxopropyl)thio]-

Cat. No.: B14682821
CAS No.: 33691-97-3
M. Wt: 148.18 g/mol
InChI Key: QHNOJBXNPFOXSV-UHFFFAOYSA-N
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Description

This compound is synthesized via nucleophilic addition reactions, where sodium (5-mercaptotetrazol-1-yl)acetate (11) reacts with N-arylhydrazonoyl chlorides (10a-c) in a basic medium. The 2-oxopropyl group introduces a ketone functionality, enhancing reactivity in subsequent transformations.

Properties

CAS No.

33691-97-3

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

2-(2-oxopropylsulfanyl)acetic acid

InChI

InChI=1S/C5H8O3S/c1-4(6)2-9-3-5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

QHNOJBXNPFOXSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, [(2-oxopropyl)thio]- can be synthesized through several methods. One common approach involves the reaction of acetic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of acetic acid, [(2-oxopropyl)thio]- often involves the use of advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-oxopropyl)thio]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetic acid, [(2-oxopropyl)thio]- can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Acetic acid, [(2-oxopropyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of acetic acid, [(2-oxopropyl)thio]-, are compared below with analogous thioacetic acid derivatives:

Structural Analogues

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications
Acetic acid, [(2-oxopropyl)thio]- Not explicitly given ~220–250 (estimated) 2-Oxopropyl group Synthesis of heterocycles (e.g., tetrazolo-triazines)
(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid (134616-73-2) C₉H₇N₂O₃S 224.24 Dihydropyridinone ring Organic synthesis, pharmaceutical intermediate
Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- (133961-81-6) C₁₇H₁₅ClO₃S 334.82 Chlorophenyl, phenyl, and ketone groups Not specified; likely medicinal chemistry
{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid (1144489-45-1) C₁₂H₁₄N₂O₃S₂ 298.38 Thienopyrimidinone ring Medicinal applications (e.g., kinase inhibitors)
2-(3-((Trifluoromethyl)thio)phenyl)acetic acid (239080-01-4) C₉H₇F₃O₂S 248.21 Trifluoromethylthio group Agrochemicals, bioactive molecules

Reactivity and Stability

  • Ketone vs. Aromatic Substituents : The 2-oxopropyl group in the target compound introduces a reactive ketone, enabling nucleophilic additions (e.g., hydrazone formation) . In contrast, aromatic substituents (e.g., chlorophenyl in 133961-81-6) enhance π-π stacking interactions, improving binding affinity in drug design .
  • Electron-Withdrawing Groups : Trifluoromethylthio derivatives (e.g., 239080-01-4) exhibit increased acidity and metabolic stability due to the electronegative CF₃ group .
  • Heterocyclic Systems: Thienopyrimidinone (1144489-45-1) and dihydropyridinone (134616-73-2) derivatives leverage heterocyclic frameworks for selective enzyme inhibition .

Physicochemical Properties

Property Acetic Acid, [(2-Oxopropyl)thio]- 134616-73-2 (Pyridinone) 133961-81-6 (Chlorophenyl)
Melting Point Not reported (purified via recrystallization) 185–187°C (ethanol) Not reported
Solubility Likely polar due to carboxylic acid Moderate in ethanol/DCM Low (hydrophobic aromatics)
Stability Ketone prone to nucleophilic attack Stable heterocycle Aromatic stability

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